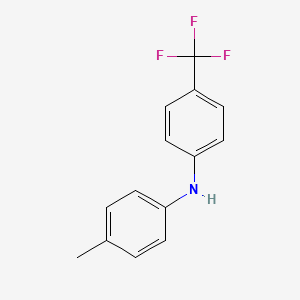

4-methyl-N-(4-(trifluoromethyl)phenyl)aniline

Cat. No. B8746806

Key on ui cas rn:

88429-26-9

M. Wt: 251.25 g/mol

InChI Key: LTJDIOHQFOHZJE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Procedure details

These solutions were added to a 384-

well source plate (80 µL per well). The Mosquito HTS liquid handling robot was used to dose

each of these solutions (200 nL each) into a 1536-well plate.

Name

AdBrettPhos

Quantity

10 nmol

Type

catalyst

Reaction Step Four

Yield

33.30842%

Identifiers

|

NAME

|

Buckwald-Hartwig amination

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 nmol

|

|

Type

|

reagent

|

|

Smiles

|

Cc1cc(C)on1

|

|

Name

|

|

|

Quantity

|

0.2 μL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Details

Addition Order |

1 |

Step Two

|

Name

|

|

|

Quantity

|

100 nmol

|

|

Type

|

limiting reactant

|

|

Smiles

|

FC(F)(F)c1ccc(Br)cc1

|

|

Name

|

|

|

Quantity

|

0.2 μL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Details

Addition Order |

1 |

Step Three

Step Four

|

Name

|

AdBrettPhos

|

|

Quantity

|

10 nmol

|

|

Type

|

catalyst

|

|

Smiles

|

COc1ccc(OC)c(P(C23CC4CC(CC(C4)C2)C3)(C23CC4CC(CC(C4)C2)C3)->[Pd]2(OS(=O)(=O)C(F)(F)F)<-Nc3ccccc3-c3ccccc32)c1-c1c(C(C)C)cc(C(C)C)cc1C(C)C

|

|

Name

|

|

|

Quantity

|

0.2 μL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Details

Addition Order |

1 |

Step Five

|

Name

|

|

|

Quantity

|

100 nmol

|

|

Type

|

limiting reactant

|

|

Smiles

|

Cc1ccc(N)cc1

|

|

Name

|

|

|

Quantity

|

0.2 μL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Details

Addition Order |

1 |

Setup

Vessel

|

Control Type

|

WELL_PLATE

|

|

Setpoint

|

12.5 μL

|

|

Details

|

Corning 1536-well plates (Corning Echo qualified, Cat. No. 3730, Cyclic OlefinCopolymer

COC, 12.5 µL-wells, flat bottom, clear)

|

|

Material

|

PLASTIC: Cyclic Olefin Copolymer (COC)

|

|

Attachments

|

CUSTOM: perfluoroalkoxy alkane (PFA) mat (Analytical Sales, Cat. No. 96981)

CUSTOM: silicon rubber mat (Analytical Sales, Cat. No. 96982)

CUSTOM: clamp (Arctic White, Cat. No. AWSC-051001)

|

Environment

|

Type

|

GLOVE_BOX

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Pressure

|

Control Type

|

SEALED

|

|

Details

|

Upon dosing, the 1536-well plates were covered by a perfluoroalkoxy alkane (PFA) mat

(Analytical Sales, Cat. No. 96981), followed by a silicon rubber mat (Analytical Sales, Cat. No.

96982) and then secured with a clamp (Arctic White, Cat. No. AWSC-051001)

|

|

Atmosphere

|

NITROGEN: MBraun glovebox operating with a constant N2 purge (oxygen typically < 5 ppm)

|

Measurements

| Type | Time | Pressure |

|---|

Other

Workups

ADDITION

|

Type

|

ADDITION

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

Cc1ccc(Nc2ccc(C(F)(F)F)cc2)cc1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 33.30842% | UPLC |

Analyses

LC

|

Type

|

LC

|

|

Details

|

Reactions were analyzed using a Waters Acquity UPLC. Column: Acquity UPLC BEH C18 1.7 µm 2.1 x 50 mm (Part No. 186002350), pH 3.5 Stock Solution: 12.6 g ammonium formate + 7.9 mL formic acid to 1 L water, Mobile Phase A: 40 mL pH 3.5 stock solution + 3960 mL Water, Mobile Phase B: 40 mL pH 3.5 stock solution + 360 mL Water + 3600 mL MeCN, Strong Wash: 300 mL IPA + 693 mL MeCN + 7 mL pH 3.5 stock solution, Weak Wash: 99 mL MeCN + 891 mL Water + 10 mL pH 3.5 stock solution. The instrument was equipped with an SQD detector with electrospray S4 ionization (ESI) source in the positive mode. High throughput data analysis was performed using Virscidian Analytical Studio software.

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |